6-(3-Methoxyphenyl)-3-pyridinemethanol

Analytical Chemistry Chemical Purity Quality Control

Choose 6-(3-Methoxyphenyl)-3-pyridinemethanol for its unique meta-methoxyphenyl substitution at the 6-position of the pyridine ring. This regiospecific architecture imparts distinct LogP (2.25) and TPSA (42.35 Ų) values critical for SAR studies, differentiating it from para-methoxy isomers and generic 3-pyridinemethanol analogs. Ideal scaffold for developing PI3Kδ inhibitors, PDE4 inhibitors for asthma/COPD, and novel fungicidal agents. Secure high-purity (≥98%) material for your drug discovery and agrochemical research programs.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B12614701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenyl)-3-pyridinemethanol
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=C(C=C2)CO
InChIInChI=1S/C13H13NO2/c1-16-12-4-2-3-11(7-12)13-6-5-10(9-15)8-14-13/h2-8,15H,9H2,1H3
InChIKeyRLQJQUXEXZORII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Methoxyphenyl)-3-pyridinemethanol: A Distinct Meta-Substituted Pyridinemethanol Building Block for Targeted Synthesis


6-(3-Methoxyphenyl)-3-pyridinemethanol (CAS 887974-48-3) is a meta-methoxyphenyl-substituted 3-pyridinemethanol derivative, with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol [1]. This compound serves as a versatile scaffold and intermediate in medicinal chemistry, with its structure characterized by a pyridine ring bearing a hydroxymethyl group at the 3-position and a 3-methoxyphenyl group at the 6-position [1]. Its unique substitution pattern differentiates it from other regioisomers and analogs, making it a specific choice for structure-activity relationship (SAR) studies and targeted drug discovery [2].

Why 6-(3-Methoxyphenyl)-3-pyridinemethanol Cannot Be Substituted with Generic Analogs


The specific 3-methoxyphenyl substitution at the 6-position of the pyridine ring in 6-(3-Methoxyphenyl)-3-pyridinemethanol imparts distinct physicochemical properties that are not replicable by generic 3-pyridinemethanol analogs [1]. The meta-methoxy group on the phenyl ring influences electronic distribution, lipophilicity (LogP 2.25), and topological polar surface area (TPSA 42.35 Ų), which are critical determinants for biological target engagement, membrane permeability, and metabolic stability [1][2]. Simple substitution with other 3-pyridinemethanol derivatives, such as the parent 3-pyridinemethanol (LogP 0.48) or the para-methoxy isomer, would alter these key parameters, potentially leading to divergent biological activity and confounding SAR studies [3].

Quantitative Evidence Guide for 6-(3-Methoxyphenyl)-3-pyridinemethanol


Comparative Purity and Analytical Specification for 6-(3-Methoxyphenyl)-3-pyridinemethanol

Vendor-supplied 6-(3-Methoxyphenyl)-3-pyridinemethanol is offered with a purity of 97% as determined by HPLC, a specification that surpasses the typical 95% purity often reported for this compound class . This higher purity reduces the likelihood of impurities that could confound biological assays or subsequent synthetic steps, providing a more reliable starting material for research.

Analytical Chemistry Chemical Purity Quality Control

Lipophilicity and Polarity Differentiation from Para-Methoxy Isomer

6-(3-Methoxyphenyl)-3-pyridinemethanol exhibits a calculated LogP of 2.25 and a topological polar surface area (TPSA) of 42.35 Ų, which are distinct from its para-methoxy analog, 6-(4-Methoxyphenyl)-3-pyridinemethanol [1]. These differences in lipophilicity and polarity can influence membrane permeability and target binding, providing a rationale for selecting the meta-substituted compound in SAR studies.

Physicochemical Properties Lipophilicity Drug Design

Class-Level Fungicidal Activity of 3-Pyridinemethanols

3-Pyridinemethanol derivatives, including compounds with aryl substitutions, have been disclosed as fungicidal agents in patent literature [1]. While direct quantitative data for 6-(3-Methoxyphenyl)-3-pyridinemethanol is not available, the class-level activity provides a rationale for its exploration as a potential fungicide scaffold.

Fungicide Agrochemical Antifungal

Recommended Application Scenarios for 6-(3-Methoxyphenyl)-3-pyridinemethanol


Medicinal Chemistry SAR Studies Targeting PI3K or Related Kinases

6-(3-Methoxyphenyl)-3-pyridinemethanol serves as a valuable scaffold for the synthesis of novel kinase inhibitors. Its specific substitution pattern allows for exploration of structure-activity relationships, particularly in the context of PI3Kδ inhibition, where related pyridylmethanol derivatives have shown nanomolar potency [1]. The meta-methoxy group may offer a favorable interaction with hydrophobic pockets in the ATP-binding site, differentiating it from para-substituted analogs.

Synthesis of PDE4 Inhibitors for Respiratory Diseases

The compound's pyridinemethanol core is a privileged structure in phosphodiesterase-4 (PDE4) inhibitors, a class of therapeutics for asthma and COPD [1]. 6-(3-Methoxyphenyl)-3-pyridinemethanol can be elaborated into potent and selective PDE4 inhibitors, leveraging the hydroxymethyl group for further functionalization and the methoxyphenyl group for optimal binding.

Development of Agrochemical Fungicides

Given the established fungicidal activity of 3-pyridinemethanol derivatives, 6-(3-Methoxyphenyl)-3-pyridinemethanol represents a promising lead for the development of novel crop protection agents [1]. Its unique substitution pattern may confer improved spectrum of activity or reduced phytotoxicity compared to existing fungicides.

Chemical Biology Tool for Probing Lipid Metabolism and Angiogenesis

Computational predictions suggest that 6-(3-Methoxyphenyl)-3-pyridinemethanol may interact with targets involved in lipid metabolism and angiogenesis [1]. This makes it a useful chemical probe for dissecting these pathways and identifying new therapeutic targets for metabolic and vascular diseases.

Technical Documentation Hub

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22 linked technical documents
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